molecular formula C10H14ClNO2 B8105551 Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

Cat. No.: B8105551
M. Wt: 215.67 g/mol
InChI Key: STSBOHVTYDPPLB-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is a benzoic acid derivative featuring an aminomethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring, with a methyl ester and hydrochloride salt. Key properties inferred from analogs include:

  • Molecular formula: Likely C₁₁H₁₅ClNO₂ (based on structural similarity to and ).
  • Molecular weight: ~262.35 g/mol (estimated from ).
  • Key functional groups: Aromatic ring, ester, aminomethyl, and hydrochloride salt.

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSBOHVTYDPPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Esterification :

    • Reactants : 3-(Aminomethyl)-4-methylbenzoic acid, methanol (5–8 molar equivalents), hydrochloric acid (1.2–1.5 molar equivalents).

    • Temperature : Reflux (64–70°C) for 6–8 hours.

    • Key Insight : Hydrochloric acid serves dual roles as a catalyst for esterification and a source of chloride ions for in situ hydrochloride salt formation.

  • Workup and Isolation :

    • Cooling : The reaction mixture is cooled to 5–10°C to minimize premature hydrolysis of the ester.

    • pH Adjustment : Aqueous sodium hydroxide (4–6% w/w) is added to adjust the pH to 6.0–7.0, facilitating the removal of unreacted acid via precipitation.

    • Solvent Extraction : Methylene chloride or toluene is introduced to partition the product into the organic phase. Saturation of the aqueous phase with sodium chloride enhances extraction efficiency (>85% yield).

    • Hydrochloride Precipitation : The organic phase is treated with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt, which is isolated via filtration.

Data Table: Key Parameters for Acid-Catalyzed Esterification

ParameterOptimal RangeImpact on Yield/Purity
Methanol Equivalents5–8Higher equivalents drive esterification to completion.
HCl Concentration30–37% (w/w)Ensures protonation of the aminomethyl group.
Post-Reaction pH6.0–7.0Prevents hydrolysis while solubilizing byproducts.
Extraction SolventMethylene chlorideAchieves 88–89% recovery in industrial settings.

Thionyl Chloride-Mediated Esterification Followed by Hydrochloride Isolation

Thionyl chloride (SOCl₂) offers an alternative pathway for esterification, particularly for acid-sensitive substrates. This method, derived from methyl 3-amino-4-methylbenzoate syntheses, is modified to accommodate the aminomethyl group:

Reaction Protocol

  • Esterification :

    • Reactants : 3-(Aminomethyl)-4-methylbenzoic acid, methanol (10–15 equivalents), SOCl₂ (2.2 equivalents).

    • Conditions : Dropwise addition of SOCl₂ at 0–5°C, followed by reflux (4–6 hours).

    • Mechanism : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

  • Hydrochloride Formation :

    • Neutralization : Excess SOCl₂ is quenched with ice-cold water, and the pH is adjusted to 7.0–8.0 using sodium bicarbonate.

    • Salt Precipitation : Concentrated HCl is added to the aqueous phase to protonate the aminomethyl group, yielding the hydrochloride salt (75–80% yield).

Advantages and Limitations

  • Advantages : High esterification efficiency (>95%) and minimal byproducts due to SOCl₂’s reactivity.

  • Limitations : Requires strict temperature control to avoid side reactions (e.g., sulfonation of the aromatic ring).

Reductive Amination of Aldehyde Precursors

For substrates lacking the pre-formed aminomethyl group, reductive amination provides a versatile route:

Synthetic Pathway

  • Aldehyde Preparation :

    • Methyl 3-formyl-4-methylbenzoate is synthesized via oxidation of the corresponding benzyl alcohol or formylation of methyl 4-methylbenzoate.

  • Reductive Amination :

    • Reactants : Aldehyde intermediate, ammonium acetate, sodium cyanoborohydride (NaBH₃CN).

    • Conditions : Methanol solvent, 40–50°C, 12–24 hours.

    • Mechanism : The aldehyde reacts with ammonia to form an imine, which is reduced to the primary amine.

  • Hydrochloride Salt Formation :

    • The free base is treated with HCl gas in diethyl ether, yielding the hydrochloride salt (70–75% overall yield).

Hydrogenation of Cyano Derivatives

Catalytic hydrogenation of nitriles offers a high-yield route to aminomethyl groups:

Industrial-Scale Process

  • Nitrile Synthesis :

    • Methyl 3-cyano-4-methylbenzoate is prepared via cyanation of methyl 3-bromo-4-methylbenzoate using CuCN.

  • Hydrogenation :

    • Catalyst : Raney nickel or palladium on carbon (5–10% w/w).

    • Conditions : Hydrogen pressure (3–5 bar), 50–60°C, 6–8 hours.

    • Outcome : The nitrile group is reduced to aminomethyl, with subsequent HCl treatment yielding the hydrochloride salt (85–90% yield).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Acid-Catalyzed Esterification85–89≥98IndustrialpH control during workup.
Thionyl Chloride Route75–8095–97Lab-scaleHandling toxic SOCl₂.
Reductive Amination70–7590–92Pilot-scaleMulti-step synthesis.
Nitrile Hydrogenation85–90≥99IndustrialCatalyst cost and recycling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including:

  • Synthesis of Perfluoroalkylated Indoles : This compound is a reagent in synthesizing perfluoroalkylated indoles, which are valuable in drug development due to their unique properties .
  • Development of Hedgehog Signaling Pathway Inhibitors : It has been used to prepare derivatives that inhibit the hedgehog signaling pathway, a target for cancer treatment .

Biological Studies

Research has focused on the biological activities of this compound:

  • Enzymatic Reactions : It can act as a substrate or inhibitor in various enzymatic reactions, influencing biochemical pathways through interactions with specific molecular targets.
  • Potential Therapeutic Applications : Studies are ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties, particularly in cancer therapy and other diseases .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride using various solvents and conditions. The results indicated that using dry methanol with molecular sieves significantly increased yield from 78% to 86% .

Solvent UsedYield (%)Reaction Time (h)
Methanol7872
Dry Methanol8624

Case Study 2: Drug Development

In drug development, this compound has been involved in synthesizing compounds targeting specific cancer pathways. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies .

Industrial Applications

Beyond research, this compound is also utilized in the industrial sector for producing specialty chemicals and materials. Its unique chemical structure allows it to be used effectively in various formulations.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Reference CAS/ID
Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride C₁₁H₁₅ClNO₂ ~262.35 3-(aminomethyl), 4-methyl Target compound N/A (hypothetical)
Methyl 4-(aminomethyl)benzoate hydrochloride C₁₀H₁₃ClNO₂ 229.71 4-(aminomethyl) Positional isomer of aminomethyl MFCD00182671
Methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride C₁₂H₁₆ClNO₂ 229.71 Propionate chain at 3-position Extended aliphatic chain PubChem CID 22282732
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride C₁₁H₁₆ClNO₂ 229.71 3-(1-aminoethyl) instead of aminomethyl Ethylamine substitution CAS 1236353-78-8
Methyl 4-(1-aminoethyl)benzoate hydrochloride C₁₁H₁₆ClNO₂ 229.71 4-(1-aminoethyl) Ethylamine at 4-position CAS 847728-91-0
Methyl 2-amino-4,5-dimethoxybenzoate C₁₁H₁₅NO₄ 225.24 2-amino, 4,5-dimethoxy Methoxy groups, no aminomethyl CAS 26759-46-6

Key Observations:

3-[4-(aminomethyl)phenyl]propionate () introduces a propionate chain, increasing hydrophobicity and molecular weight .

Functional Group Variations: Ethylamine vs. Aminomethyl: The (R)-3-(1-aminoethyl) derivative () replaces the aminomethyl group with a chiral ethylamine, impacting stereochemical interactions in biological systems . Methoxy Substitutions: Methyl 2-amino-4,5-dimethoxybenzoate () demonstrates how electron-donating methoxy groups enhance solubility but reduce basicity compared to aminomethyl .

Commercial Availability and Purity

  • Suppliers : TCI America () and Thermo Scientific () list similar compounds with purities ≥97%, indicating rigorous quality control .
  • Pricing: High-purity analogs (e.g., Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride) cost ~$705.08/5g, suggesting the target compound would be similarly priced .

Biological Activity

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an organic compound characterized by the presence of an amino group and an ester functional group. It can be synthesized through various chemical pathways, often involving the reaction of 4-aminomethyl benzoic acid methyl ester with formaldehyde in the presence of catalysts like triethylamine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and stability. The ester moiety can undergo hydrolysis, releasing active benzoic acid derivatives that may further modulate biochemical pathways .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, highlighting its potential for treating inflammatory diseases .

Neuropharmacological Applications

This compound is also being explored for its neuropharmacological effects. Its structural similarity to known CNS-active compounds suggests it may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing derivatives of this compound, researchers evaluated its biological activities through various assays. The synthesized compounds were tested for their inhibitory effects on specific enzymes linked to metabolic disorders. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .

CompoundEnzyme Inhibition (%)IC50 (µM)
Parent Compound45%25
Derivative A60%15
Derivative B75%10

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted to evaluate the effects of this compound on neurotransmitter levels in animal models. The results showed significant alterations in serotonin and dopamine levels, suggesting potential implications for mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic conditions, followed by aminomethylation. For example, acid hydrolysis (using HCl) and subsequent purification via recrystallization (e.g., from ethyl acetate/hexane) can yield the hydrochloride salt . Purity validation requires HPLC (≥97% purity as per standards) and spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : <sup>1</sup>H NMR (300 MHz, CDCl3) identifies aromatic protons (δ 6.8–7.4 ppm), methyl ester groups (δ 3.8–3.9 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>, B-O bonds in boronic acid derivatives at ~1340 cm<sup>-1</sup>) .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 229.6 for the free base) .

Q. What are the optimal storage conditions and handling precautions for this compound?

  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid exposure to heat or open flames .
  • Safety : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation from hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Approach :

  • Standardization : Ensure consistent purity (≥97%) via HPLC and use certified reference materials .
  • Controlled Replication : Repeat measurements under identical conditions (e.g., differential scanning calorimetry for melting point). For solubility, use saturated solutions in buffered media (pH 1–12) with gravimetric analysis .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., Methyl 4-(aminomethyl)benzoate hydrochloride, melting point 248–250°C) .

Q. What strategies improve reaction yield in esterification or amidation reactions involving this compound?

  • Optimization :

  • Catalysis : Use boronic acid derivatives (e.g., 3-(aminomethyl)benzeneboronic acid hydrochloride) to facilitate Suzuki-Miyaura cross-coupling reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like Hünig’s base improve coupling efficiency .
  • Temperature Control : Reflux conditions (60–80°C) for 5–8 hours maximize conversion .

Q. How does the aminomethyl group influence the compound’s reactivity under acidic or basic conditions?

  • Reactivity Insights :

  • Acidic Hydrolysis : The hydrochloride salt form stabilizes the aminomethyl group, but prolonged exposure to strong acids (e.g., concentrated HCl) may cleave the ester bond, requiring pH monitoring .
  • Base Sensitivity : In alkaline media, the ester group undergoes saponification. Use buffered conditions (pH ≤7) to preserve integrity .

Q. What are the implications of the hydrochloride salt on solubility and bioavailability in pharmacological studies?

  • Solubility : The hydrochloride salt enhances aqueous solubility (~5–10 mg/mL in water) compared to the free base, critical for in vitro assays .
  • Bioavailability : Salt forms improve membrane permeability but may require counterion exchange (e.g., to citrate) for in vivo studies to reduce gastric irritation .

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